molecular formula C29H42O6 B1248134 Tubelactomicin A

Tubelactomicin A

Cat. No.: B1248134
M. Wt: 486.6 g/mol
InChI Key: LWPAZPOZBPFAAE-WSQSGNSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubelactomicin A is a 16-membered macrolide which exhibits strong and specific antimicrobial activities against rapid-growing Mycobacteria including drug-resistant strains. It is isolated from the culture broth of Nocardia sp.MK703-102F1 It has a role as a metabolite, an antimicrobial agent and an antitubercular agent. It is a macrolide, a monocarboxylic acid and a secondary alcohol.

Scientific Research Applications

Antitubercular Properties

Tubelactomicin A has been identified as a potent antitubercular lactone antibiotic. Its effectiveness against acid-fast bacteria, including drug-resistant strains, highlights its potential in treating tuberculosis and related infections. Notably, this compound was isolated from the culture broth of the actinomycete strain Nocardia, underlining its natural antibiotic properties (Igarashi et al., 2000).

Chemical Synthesis

The total synthesis of this compound has been a significant focus of research, demonstrating the compound's structural complexity and pharmaceutical potential. Researchers have developed various synthetic pathways, involving intramolecular Diels–Alder reaction, Suzuki–Miyaura coupling, and macrolactonization techniques, to create this complex 16-membered lactone antibiotic (Hosokawa et al., 2006). This synthesis is crucial for understanding the structural aspects of this compound and potentially developing derivatives with enhanced properties.

Structure Elucidation

The structural analysis of this compound, including its absolute configuration, has been determined through extensive spectroscopic analysis and X-ray crystallographic studies. This research is pivotal for understanding the molecular basis of its antibacterial activity and for the development of synthetic analogs (Igarashi et al., 2000).

Development of Analogues

Research has also focused on the synthesis of this compound analogues, such as Tubelactomicins B, D, and E. These efforts have helped establish the relative and absolute configurations of these compounds, providing insights into their potential as antimicrobial agents (Sawamura et al., 2007).

Properties

Molecular Formula

C29H42O6

Molecular Weight

486.6 g/mol

IUPAC Name

(1S,2E,4E,6S,7R,8Z,13R,16R,17S,20S,21R,22R)-7,21-dihydroxy-6,13,16,20,24-pentamethyl-15-oxo-14-oxatricyclo[14.8.0.017,22]tetracosa-2,4,8,23-tetraene-8-carboxylic acid

InChI

InChI=1S/C29H42O6/c1-17-10-6-9-13-23-19(3)16-22-24(15-14-18(2)26(22)31)29(23,5)28(34)35-20(4)11-7-8-12-21(25(17)30)27(32)33/h6,9-10,12-13,16-18,20,22-26,30-31H,7-8,11,14-15H2,1-5H3,(H,32,33)/b10-6+,13-9+,21-12-/t17-,18-,20+,22+,23-,24-,25+,26+,29-/m0/s1

InChI Key

LWPAZPOZBPFAAE-WSQSGNSCSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@H]([C@@H]1O)C=C([C@H]\3[C@@]2(C(=O)O[C@@H](CCC/C=C(/[C@@H]([C@H](/C=C/C=C3)C)O)\C(=O)O)C)C)C

Canonical SMILES

CC1CCC2C(C1O)C=C(C3C2(C(=O)OC(CCCC=C(C(C(C=CC=C3)C)O)C(=O)O)C)C)C

Synonyms

tubelactomicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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